molecular formula C19H25N B13719522 3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine

3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine

Cat. No.: B13719522
M. Wt: 267.4 g/mol
InChI Key: ZJIZYJIJVIFMRH-UHFFFAOYSA-N
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Description

3-Methyl-1-[1-(1-naphthyl)cyclobutyl]-1-butylamine is a cyclobutylalkylamine derivative characterized by a 1-naphthyl-substituted cyclobutane ring attached to a 3-methylbutylamine chain. This structural motif is notable for its rigidity and aromaticity, which may influence pharmacological properties such as receptor binding affinity and metabolic stability.

Properties

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

3-methyl-1-(1-naphthalen-1-ylcyclobutyl)butan-1-amine

InChI

InChI=1S/C19H25N/c1-14(2)13-18(20)19(11-6-12-19)17-10-5-8-15-7-3-4-9-16(15)17/h3-5,7-10,14,18H,6,11-13,20H2,1-2H3

InChI Key

ZJIZYJIJVIFMRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest for drug development and other applications.

Comparison with Similar Compounds

Sibutramine-Related Compounds

Sibutramine (a serotonin-norepinephrine reuptake inhibitor) and its derivatives share a cyclobutylalkylamine backbone but differ in aromatic substituents. Key analogs include:

  • N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride: Features a 4-chlorophenyl group instead of naphthyl.
  • N-{1-[1-(2-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride : Substitution at the 2-position on the phenyl ring results in an RRT of 0.33, indicating higher polarity compared to the 4-chloro analog .

Structural Implications :

  • The naphthyl group in the target compound introduces a larger aromatic system compared to chlorophenyl analogs, likely increasing lipophilicity and π-π stacking interactions. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
Compound Aromatic Substituent Relative Retention Time (RRT) Key Structural Difference
Target compound 1-Naphthyl Inferred higher RRT Bulky, lipophilic naphthyl group
4-Chlorophenyl analog 4-Cl-phenyl 1.45 Electron-withdrawing Cl substituent
2-Chlorophenyl analog 2-Cl-phenyl 0.33 Ortho-substitution increases polarity

Calcium-Sensing Receptor Modulators

Compounds like Calindol ((R)-2-{1-(1-naphthyl)ethylaminomethyl}indole) and NPS 2143 share naphthyl or substituted aromatic groups but differ in core structure:

  • Calindol : Contains an indole ring instead of cyclobutyl, serving as a positive allosteric modulator of the calcium-sensing receptor (CaR). The indole moiety may facilitate hydrogen bonding, whereas the cyclobutyl group in the target compound imposes conformational rigidity .
  • NPS 2143 : A calcilytic with a cyclohexane-diamine core. The absence of a naphthyl group in NPS 2143 highlights the role of aromaticity in receptor selectivity .

Pharmacological Implications :

  • The target compound’s cyclobutyl-naphthyl structure may offer unique steric and electronic properties for allosteric modulation, distinct from indole- or cyclohexane-based scaffolds .

Halogenated and Methoxylated Analogs

  • 3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine (): Methoxy groups increase electron density and solubility, contrasting with the naphthyl group’s hydrophobicity.

Physicochemical Comparison :

Property Naphthyl Analog 4-Chlorophenyl Analog Trimethoxyphenyl Analog
Aromaticity High (two fused rings) Moderate (monocyclic) Moderate (electron-rich)
Lipophilicity (logP) Inferred high High (Cl substituent) Moderate (methoxy groups)
Solubility Likely low Low Improved due to methoxy

Chromatographic Behavior

Data from sibutramine-related compounds () reveal that substituent position and electronic effects significantly influence chromatographic retention:

  • Chlorine at the 4-position (RRT = 1.45) increases retention compared to 2- or 3-substituted analogs.
  • The naphthyl group’s size and hydrophobicity likely result in even higher RRT values, necessitating optimized mobile phases for analytical separation .

Biological Activity

3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of Mannich bases, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine is C19H25NC_{19}H_{25}N, with a molecular weight of approximately 267.41 g/mol. The compound features a cyclobutyl group, which is significant for its interaction with biological targets.

Biological Activity Overview

The biological activities of Mannich bases, including 3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine, have been extensively studied. These compounds exhibit a range of activities:

  • Anticancer : Several studies indicate that Mannich bases can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial : Mannich bases have shown antibacterial and antifungal properties, making them potential candidates for treating infections.
  • Anti-inflammatory : The ability to modulate inflammatory pathways has been noted, suggesting therapeutic use in inflammatory diseases.
  • Analgesic : Some derivatives demonstrate pain-relieving properties, indicating potential use in pain management.

The mechanisms by which 3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class may act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival and proliferation.
  • Interaction with Receptors : The structural features allow these compounds to bind to specific receptors, influencing signal transduction pathways.
  • Oxidative Stress Modulation : The ability to alter oxidative stress levels can affect cellular responses and viability.

Anticancer Activity

A study examined the cytotoxic effects of various Mannich bases on cancer cell lines. The results indicated that 3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine exhibited significant cytotoxicity against specific cancer cells, with an IC50 value indicating effective concentration levels required for cell death.

CompoundCell LineIC50 (μM)
3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamineMAC1315
Another Mannich baseMAC1620

Antimicrobial Efficacy

Research has also highlighted the antimicrobial properties of this compound. In vitro tests revealed that it effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

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